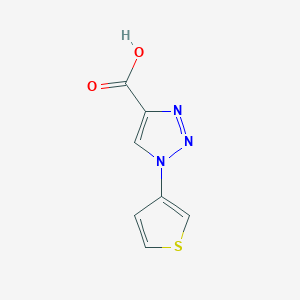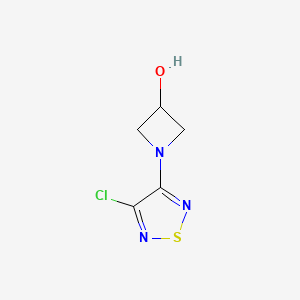![molecular formula C11H11N3O B1481573 1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole CAS No. 2098139-34-3](/img/structure/B1481573.png)
1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that combines the structural features of furan, imidazole, and pyrazole. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of action
Imidazole and pyrazole derivatives have been found to interact with a variety of biological targets. For instance, some imidazole derivatives are known to interact with histamine receptors, playing a role in inflammatory responses .
Mode of action
The mode of action of imidazole and pyrazole derivatives can vary widely depending on the specific compound and its targets. For example, some imidazole derivatives can inhibit the action of certain enzymes, thereby disrupting specific biochemical processes .
Biochemical pathways
Imidazole and pyrazole derivatives can affect various biochemical pathways. For instance, some imidazole derivatives can influence the histamine pathway, affecting processes such as gastric acid secretion .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole and pyrazole derivatives can vary widely depending on the specific compound. Some imidazole derivatives, for example, are well absorbed orally and are metabolized in the liver .
Result of action
The molecular and cellular effects of imidazole and pyrazole derivatives can vary depending on the specific compound and its targets. For example, some imidazole derivatives can have anti-inflammatory effects by inhibiting the action of certain enzymes .
Action environment
The action, efficacy, and stability of imidazole and pyrazole derivatives can be influenced by various environmental factors, such as pH and temperature. For example, the activity of some imidazole derivatives can be affected by the acidity of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3-furylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate hydrazone, which then undergoes cyclization to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products Formed
Oxidation: Furanones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole
- 1-ethyl-6-(thiophen-3-yl)-1H-imidazo[1,2-b]pyrazole
- 1-ethyl-6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole
Uniqueness
1-ethyl-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole is unique due to the specific positioning of the furan ring, which can influence its electronic properties and reactivity. This positioning can lead to distinct biological activities compared to its analogs .
Properties
IUPAC Name |
1-ethyl-6-(furan-3-yl)imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-13-4-5-14-11(13)7-10(12-14)9-3-6-15-8-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRRRRORXJMVJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=CC(=N2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















